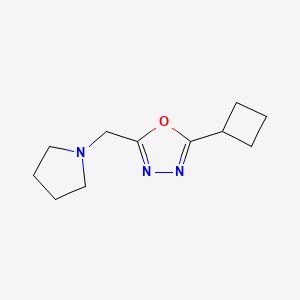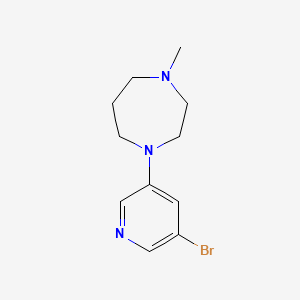
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring attached to a diazepane structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method includes the reaction of 5-bromopyridine with 4-methyl-1,4-diazepane under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyridine derivatives.
- Pyridine N-oxides.
- Biaryl compounds.
科学研究应用
1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring enhances its binding affinity to these targets, facilitating the inhibition or activation of biological pathways . The diazepane ring provides structural rigidity, which is crucial for maintaining the compound’s bioactivity.
相似化合物的比较
1-(5-Bromopyridin-3-yl)methanamine: Shares the bromopyridine moiety but differs in the amine group, leading to different reactivity and applications.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with distinct chemical properties and uses.
Uniqueness: 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane is unique due to its combination of a brominated pyridine ring and a diazepane structure, which imparts specific chemical reactivity and biological activity not found in other similar compounds .
属性
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-3-2-4-15(6-5-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNVPPSUNPPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(Dimethylamino)methyl]phenyl]-(2,4-dimethylpiperazin-1-yl)methanone](/img/structure/B7612145.png)
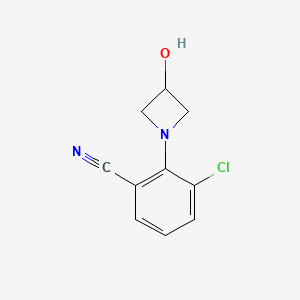
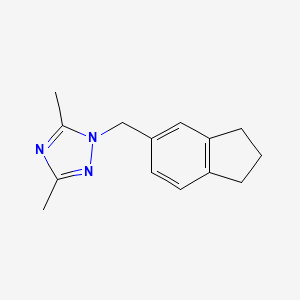
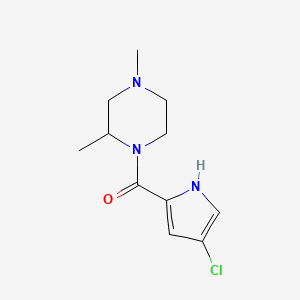
![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7612160.png)
![1-[2-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-6-fluorophenyl]ethanone](/img/structure/B7612175.png)
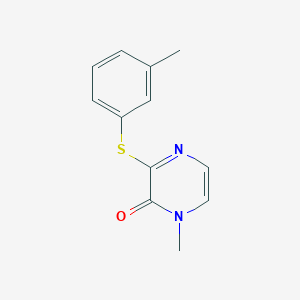
![2-[(6-chloroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7612189.png)
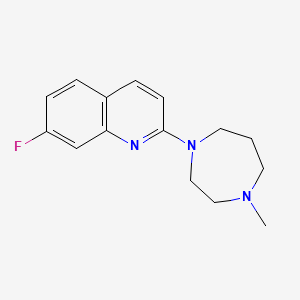
![[(2R)-1-(6-chloroquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7612195.png)
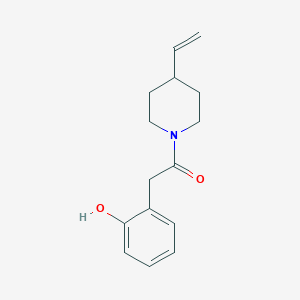
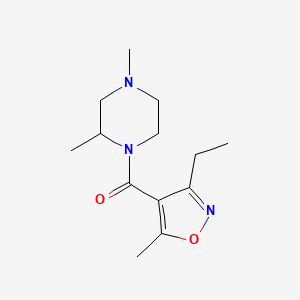
![(2,4-Dimethylpiperazin-1-yl)-[6-(furan-2-yl)-2-methylpyridin-3-yl]methanone](/img/structure/B7612216.png)
